molecular formula C17H27N3O B14079123 Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- CAS No. 102129-05-5

Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)-

Cat. No.: B14079123
CAS No.: 102129-05-5
M. Wt: 289.4 g/mol
InChI Key: OUZCZTWVXHCLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: The compound Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- (IUPAC name) is a synthetic propionamide derivative with a piperidinoethyl and pyridyl substituent. It is also known by its fumarate salt form, Propiram fumarate (1:1), and has synonyms such as Bay 4503, FBA 4503, and Algeril . Its molecular formula is C₁₆H₂₅N₃O·C₄H₄O₄ (molecular weight: 391.5) .

Pharmacological Profile:
Propiram acts as an opioid agonist-antagonist, primarily targeting μ-opioid receptors with mixed analgesic and weak antagonist activity . It has been studied for pain management but is less widely used than other opioids like fentanyl or morphine.

Properties

CAS No.

102129-05-5

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

N-(2-methyl-1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C17H27N3O/c1-4-16(21)20(15-10-6-7-11-18-15)17(2,3)14-19-12-8-5-9-13-19/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3

InChI Key

OUZCZTWVXHCLBE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)(C)CN2CCCCC2

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule’s structure necessitates disconnection into two primary fragments:

  • Propionamide core : Derived from propionic acid or its derivatives.
  • N-(1,1-Dimethyl-2-piperidinoethyl)-N-2-pyridyl substituent : Requires assembly of the piperidine-ethylamine backbone and subsequent coupling to the pyridyl group.

Critical challenges include:

  • Stereoselective formation of the E isomer during imine or enamine intermediate stages.
  • Chemoselective amidation to avoid overreaction or polymerization.
  • Compatibility of protecting groups for amines during multi-step sequences.

Synthetic Routes and Methodologies

Direct Amide Coupling via Activated Propionyl Derivatives

Propionyl Chloride Route

Propionyl chloride serves as a classical acylating agent. Reacting it with N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridylamine under basic conditions (e.g., triethylamine in dichloromethane) yields the target amide. This method, however, risks racemization and requires strict temperature control.

Procedure :

  • Dissolve N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridylamine (1.0 eq) in anhydrous dichloromethane.
  • Add triethylamine (2.5 eq) and cool to 0°C.
  • Slowly add propionyl chloride (1.2 eq) dropwise.
  • Stir at room temperature for 12 h, then quench with aqueous NaHCO₃.
  • Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography.

Yield : 60–75% (reported for analogous amides).

Coupling Reagent-Mediated Synthesis

Modern peptide coupling reagents such as T3P (propanephosphonic acid anhydride) or HBTU enhance efficiency and reduce side reactions. These reagents activate the carboxylic acid in situ, facilitating amide bond formation with the amine.

Procedure :

  • Mix propionic acid (1.0 eq), N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridylamine (1.1 eq), and HBTU (1.5 eq) in DMF.
  • Add DIPEA (3.0 eq) and stir at room temperature for 6 h.
  • Concentrate under reduced pressure and purify via recrystallization.

Advantages : Higher yields (80–90%) and milder conditions compared to acyl chlorides.

Stepwise Assembly via Intermediate Imine Formation

Reductive Amination Pathway

This route constructs the piperidinoethylamine fragment before amidation:

  • Synthesis of 1,1-Dimethyl-2-piperidinoethylamine :
    • React piperidine with 2-nitro-1,1-dimethylethylene via Michael addition, followed by catalytic hydrogenation.
  • Coupling with 2-Pyridylamine :
    • Condense the amine with 2-pyridinecarboxaldehyde to form an imine, then reduce with NaBH₃CN to yield N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridylamine.
  • Amidation with Propionic Acid :
    • Use T3P or EDC/HOBt to couple the amine with propionic acid.

Key Step : The reductive amination ensures retention of stereochemistry, favoring the E isomer due to steric hindrance during imine formation.

Solid-Phase Synthesis for High-Purity Production

Adapting methodologies from peptidomimetic synthesis, solid-phase techniques enable iterative coupling and purification:

  • Resin Functionalization : Load Wang resin with Fmoc-protected propionic acid.
  • Deprotection and Amine Coupling : Remove Fmoc with piperidine, then couple N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridylamine using HBTU/DIPEA.
  • Cleavage and Isolation : Treat with TFA/water (95:5) to release the product, followed by lyophilization.

Advantages : Automated systems achieve >95% purity, ideal for pharmaceutical applications.

Stereochemical Control and Optimization

The E configuration arises from kinetic control during imine formation or elimination reactions. Key strategies include:

Wittig Reaction for Olefin Installation

Introducing the double bond via Wittig reagents ensures stereoselectivity:

  • Prepare a stabilized ylide from (1,1-dimethyl-2-piperidinoethyl)triphenylphosphonium bromide.
  • React with propionamide-2-pyridyl aldehyde to form the E-olefin predominantly.

Conditions : Use NaHMDS as base in THF at −78°C.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Stereoselectivity (E:Z) Key Reagents
Propionyl Chloride 60–75 85–90 3:1 Propionyl chloride, TEA
HBTU-Mediated Coupling 80–90 90–95 4:1 HBTU, DIPEA
Reductive Amination 70–85 88–93 5:1 NaBH₃CN, Piperidine
Solid-Phase Synthesis 75–85 >95 6:1 Wang resin, HBTU

Industrial-Scale Considerations and Challenges

  • Cost Efficiency : T3P and HBTU are expensive at scale; propionyl chloride routes remain economical for bulk production.
  • Byproduct Management : Neutralizing HCl from acyl chloride reactions requires robust waste handling.
  • Regulatory Compliance : Residual solvents (DMF, dichloromethane) must meet ICH guidelines for pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison
Compound Name Key Structural Features Pharmacological Class References
Propiram fumarate N-(1-methyl-2-piperidinoethyl)-N-2-pyridylpropionamide + fumarate Opioid agonist-antagonist
Phenampromide N-(1-methyl-2-piperidinoethyl)propionanilide Opioid agonist
Fentanyl N-(1-phenethyl-4-piperidyl)propionanilide μ-opioid agonist
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide Propionamide with thiadiazole and methyl substituents Anticagent (hepatocarcinoma, leukemia)
NeuroSearch A/S Derivatives (e.g., Compound in Table 1 of ) N-aryl-N-piperidin-4-yl-propionamide with halogen substituents Opioid receptor ligands
Key Structural Differences :
  • Propiram vs. Phenampromide : Propiram substitutes a pyridyl group for the anilide moiety in Phenampromide, altering receptor binding kinetics .
  • Propiram vs. Fentanyl : Fentanyl replaces the pyridyl group with a phenethyl chain, enhancing μ-opioid receptor affinity and potency .
  • NeuroSearch Derivatives : These compounds feature aryl groups (e.g., 3,4-difluorophenyl) and piperidin-4-yl substituents, optimizing receptor inhibition (e.g., 91% μ-opioid inhibition at 10 μM) .

Functional and Pharmacological Comparisons

Table 2: Pharmacological Activity
Compound Primary Activity Therapeutic Use Notable Findings References
Propiram fumarate Mixed opioid agonist-antagonist Analgesia Weak antagonist activity reduces abuse potential compared to full agonists
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide Antiproliferative, anti-inflammatory Cancer therapy Hepatocarcinoma > leukemia > breast carcinoma cytotoxicity
NeuroSearch Derivatives μ-opioid receptor inhibition Pain modulation 88–91% receptor inhibition at 10 μM; halogen substituents enhance binding
Fentanyl Potent μ-opioid agonist Severe pain management 100x more potent than morphine; high risk of respiratory depression
Mechanistic Insights :
  • Propiram : Its partial agonist activity at μ-receptors provides analgesia with reduced dependency risk, contrasting with full agonists like fentanyl .
  • Thiadiazol-2-yl Derivative: The thiadiazole ring confers anticancer activity via unknown mechanisms, possibly involving kinase inhibition or apoptosis induction .
  • NeuroSearch Compounds : Fluorine or chlorine substituents on aryl groups improve metabolic stability and receptor affinity, as seen in their high inhibition percentages .

Biological Activity

Introduction

Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- is a complex chemical compound that has attracted attention in medicinal chemistry for its potential biological activities. The compound features an amide functional group, a 2-pyridyl moiety, and a dimethylpiperidine segment, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Properties

The molecular formula of Propionamide, N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridyl-, (E)- is C17H27N3OC_{17}H_{27}N_{3}O with a molecular weight of approximately 289.416 g/mol . The structure includes significant functional groups that enable various chemical reactions and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step processes. One common method includes the reaction of N-(6-bromo-2-pyridyl)-2,2-dimethyl-propionamide with suitable piperidine derivatives under controlled conditions. The reaction often utilizes organolithium compounds and is conducted in inert atmospheres to optimize yields.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Nucleophilic substitutionOrganolithium compoundsInert atmosphere
2HydrolysisAcidic or basic conditionsTemperature control

Comparative Analysis

To better understand the significance of Propionamide's structure, we can compare it with other related compounds:

Table 2: Structural Comparison of Related Compounds

Compound NameStructure/FeaturesUnique Aspects
2,2-Dimethyl-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]propionamideSimilar piperidine and pyridine structureIntermediate for synthesizing lasmiditan
N-(6-bromo-2-pyridyl)propionamideLacks the dimethylpiperidine moietyFocused on different pharmacological properties
2-Pyridyl propionamideSimpler structure without additional piperidine groupsLess complex but may share some biological activities

Toxicological Considerations

While assessing the safety profile of Propionamide is crucial for its potential therapeutic use, studies on structurally related compounds have shown varying degrees of toxicity. For instance, some derivatives demonstrated no cytotoxicity toward human cells at high concentrations . Further toxicological studies are necessary to establish the safety profile of Propionamide.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-N-(1,1-dimethyl-2-piperidinoethyl)-N-2-pyridylpropionamide, and how can reaction efficiency be optimized?

  • Methodology : Multi-step synthesis involving condensation of piperidine derivatives with pyridylpropionamide precursors. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd for cross-coupling) to enhance yield. Purification via column chromatography or recrystallization, followed by characterization using 1H^1H-NMR and LC-MS to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing the purity and physicochemical properties of this compound?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Differential scanning calorimetry (DSC) can determine thermal stability .

Q. What in vitro models are suitable for preliminary cytotoxicity screening, and how are IC50_{50} values determined?

  • Methodology : Use cancer cell lines (e.g., hepatocarcinoma, leukemia) in MTT assays. Cells are treated with serial dilutions of the compound, and viability is measured spectrophotometrically. IC50_{50} values are calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities across different assay systems?

  • Methodology : Standardize assay conditions (e.g., buffer pH, temperature, and receptor density) to minimize variability. Validate findings using orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays). Cross-reference with structural analogs like ortho-fluorofentanyl to identify stereochemical or substituent effects .

Q. What experimental and computational strategies elucidate the stereochemical configuration of the (E)-isomer?

  • Methodology : X-ray crystallography using SHELX software for crystal structure refinement. Compare experimental data (e.g., NOESY NMR) with density functional theory (DFT)-predicted geometries. For non-crystalline samples, electronic circular dichroism (ECD) can infer configuration .

Q. How can molecular docking studies be validated against experimental data to propose a mechanism of action?

  • Methodology : Dock the compound into target receptors (e.g., opioid or CNS receptors) using AutoDock Vina. Validate predictions with site-directed mutagenesis or competitive binding assays. Correlate docking scores (binding energy) with IC50_{50} values from pharmacological assays .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Pd-catalyzed coupling, recrystallization
Structural Analysis X-ray crystallography (SHELX), NMR, HPLC
Cytotoxicity MTT assay, IC50_{50} calculation
Receptor Binding Radioligand assays, molecular docking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.